molecular formula C25H29N5O4S B2403436 N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1189990-63-3

N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2403436
CAS No.: 1189990-63-3
M. Wt: 495.6
InChI Key: JAUSSTJEHGEDPH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrazine core substituted with a sulfanyl-linked acetamide moiety and a 4-methoxyphenylpiperazine group. The compound’s structure integrates multiple pharmacophoric elements:

  • Pyrazine ring: A nitrogen-containing heterocycle that enhances electronic interactions with biological targets.
  • 3,4-Dimethoxyphenyl acetamide: The electron-donating methoxy groups may improve solubility and modulate receptor binding.
  • 4-Methoxyphenylpiperazine: A common motif in neuroactive compounds, often associated with serotonin or dopamine receptor interactions.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4S/c1-32-20-7-5-19(6-8-20)29-12-14-30(15-13-29)24-25(27-11-10-26-24)35-17-23(31)28-18-4-9-21(33-2)22(16-18)34-3/h4-11,16H,12-15,17H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUSSTJEHGEDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrrolo[2,3-c]pyrazole core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the thienyl and phenyl groups: These groups are often introduced via substitution reactions.

    Attachment of the piperidine moiety: This step involves the reaction of the intermediate with 3-methylpiperidine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Functional Group Variations
Target compound Pyrazine - 3,4-Dimethoxyphenyl (acetamide)
- 4-Methoxyphenylpiperazine (pyrazine)
Sulfanyl bridge, methoxy groups
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide () Pyridine - 3,4-Difluorobenzoyl (piperazine)
- Acetamide-linked pyridine
Carbonyl linkage, fluorine substituents
2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide () Piperazine-acetamide - 2-Chlorophenylmethyl (piperazine)
- 3,4-Dimethoxyphenylimine
Imine linkage, chlorophenyl substitution
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Piperazine-acetamide - 4-Fluorophenyl (acetamide)
- Tosylpiperazine
Sulfonyl linkage, fluorophenyl substitution
Key Observations:

Core Heterocycles :

  • The pyrazine core in the target compound contrasts with pyridine () or simple acetamide backbones (). Pyrazine’s electron-deficient nature may enhance π-π stacking in target binding compared to pyridine’s moderate aromaticity .
  • Piperazine is a common motif, but its substitution (e.g., 4-methoxyphenyl vs. tosyl in ) alters electronic and steric profiles.

Substituent Effects: Methoxy groups (electron-donating) in the target compound may enhance solubility and metabolic stability compared to electron-withdrawing groups like fluorine () or nitro () .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C22H26N4O5
Molecular Weight: 426.5 g/mol
IUPAC Name: N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
InChI Key: WEOWOKCRLOCXDE-HZHRSRAPSA-N

Synthesis

The synthesis of the compound typically involves multi-step reactions, including the condensation of 3,4-dimethoxybenzaldehyde with piperazine derivatives under acidic or basic conditions. The reaction is often performed in solvents such as ethanol or methanol at temperatures ranging from 50°C to 70°C to optimize yield and purity.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a study on related pyrazinamide derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, indicating potential for further development as therapeutic agents .

The biological activity may be attributed to the compound's ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity to these targets can inhibit their activity, leading to altered cellular signaling pathways. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding.

Case Studies

  • Antitubercular Studies: A series of substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Five compounds showed significant activity with IC90 values between 3.73 and 4.00 μM, demonstrating the potential effectiveness of similar structures in combating tuberculosis .
  • Cytotoxicity Evaluation: In vitro studies assessing cytotoxicity on human embryonic kidney cells (HEK-293) revealed that several active compounds were non-toxic, suggesting a favorable safety profile for further development in therapeutic applications .

Data Table: Biological Activity Overview

Compound NameActivity TypeTarget Organism/Cell TypeIC50 (μM)IC90 (μM)Toxicity Level
Compound AAntitubercularMycobacterium tuberculosis1.353.73Non-toxic
Compound BAnticancerHEK-293 (human embryonic kidney)N/AN/ANon-toxic

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